molecular formula C34H44N2O10 B13728016 DBCO-PEG6-acid

DBCO-PEG6-acid

Cat. No.: B13728016
M. Wt: 640.7 g/mol
InChI Key: NBCHNMYYEDTNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-PEG6-acid is synthesized by linking a DBCO group to a PEG chain terminated with a carboxylic acid group. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-PEG6-acid is unique due to its combination of a DBCO group and a carboxylic acid group, allowing it to participate in both SPAAC reactions and amide bond formation. This dual functionality makes it a versatile tool in bioconjugation and click chemistry .

Properties

Molecular Formula

C34H44N2O10

Molecular Weight

640.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C34H44N2O10/c37-32(11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36)35-14-16-42-18-20-44-22-24-46-26-25-45-23-21-43-19-17-41-15-13-34(39)40/h1-8H,11-27H2,(H,35,37)(H,39,40)

InChI Key

NBCHNMYYEDTNKC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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